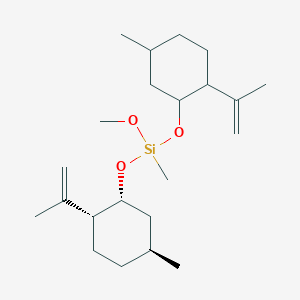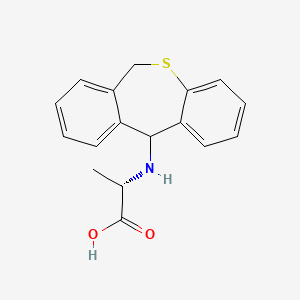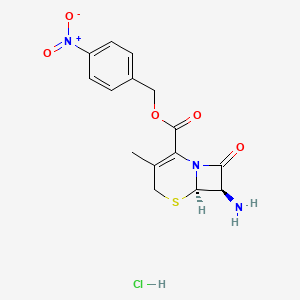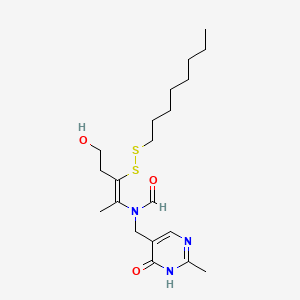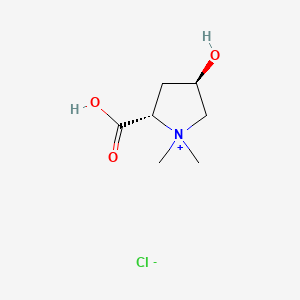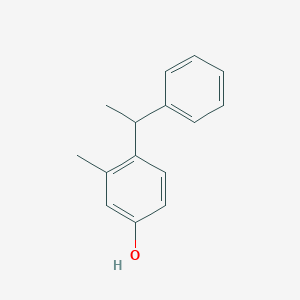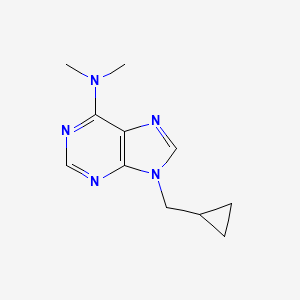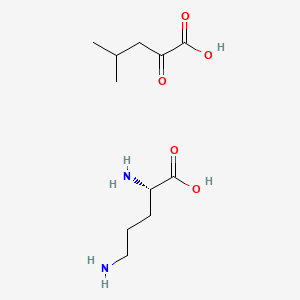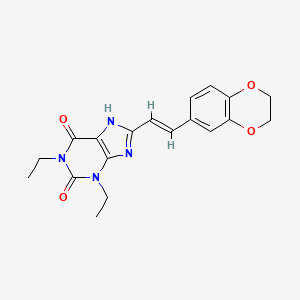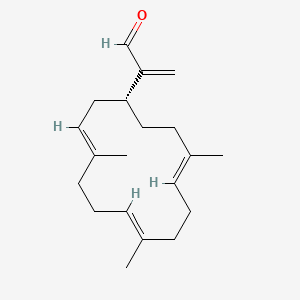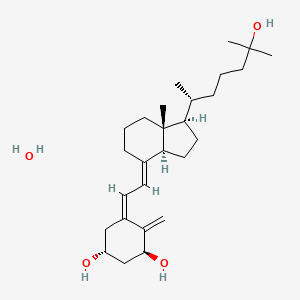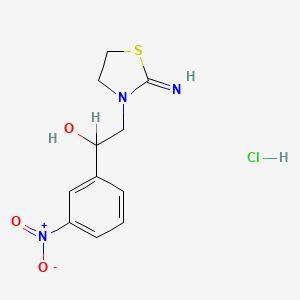
2-Imino-alpha-(m-nitrophenyl)thiazolidin-3-ethanol monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Imino-alpha-(m-nitrophenyl)thiazolidin-3-ethanol monohydrochloride is a chemical compound with the molecular formula C11H14ClN3O3S and a molecular weight of 303.76516 g/mol . This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in various fields of science .
Méthodes De Préparation
The synthesis of 2-Imino-alpha-(m-nitrophenyl)thiazolidin-3-ethanol monohydrochloride typically involves the reaction of primary amines, aldehydes, and mercaptoacetic acid. One common method is a one-pot multicomponent reaction (MCR) in the presence of catalysts such as boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA) . The reaction conditions are optimized to improve yield, purity, and selectivity of the product.
Analyse Des Réactions Chimiques
2-Imino-alpha-(m-nitrophenyl)thiazolidin-3-ethanol monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions often involve reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-Imino-alpha-(m-nitrophenyl)thiazolidin-3-ethanol monohydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Imino-alpha-(m-nitrophenyl)thiazolidin-3-ethanol monohydrochloride involves its interaction with specific molecular targets and pathways. The compound’s thiazolidine ring structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The presence of the nitrophenyl group enhances its pharmacological properties, making it a valuable compound for drug development.
Comparaison Avec Des Composés Similaires
2-Imino-alpha-(m-nitrophenyl)thiazolidin-3-ethanol monohydrochloride can be compared with other thiazolidine derivatives, such as:
Thiazolidine-4-one: Known for its anticancer and antimicrobial activities.
Thiazolidine-2,4-dione: Widely studied for its antidiabetic properties.
The unique combination of the imino and nitrophenyl groups in this compound distinguishes it from other thiazolidine derivatives, providing it with distinct biological and chemical properties .
Propriétés
Numéro CAS |
82760-90-5 |
|---|---|
Formule moléculaire |
C11H14ClN3O3S |
Poids moléculaire |
303.77 g/mol |
Nom IUPAC |
2-(2-imino-1,3-thiazolidin-3-yl)-1-(3-nitrophenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C11H13N3O3S.ClH/c12-11-13(4-5-18-11)7-10(15)8-2-1-3-9(6-8)14(16)17;/h1-3,6,10,12,15H,4-5,7H2;1H |
Clé InChI |
SYQQNBJKXVPKIF-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(=N)N1CC(C2=CC(=CC=C2)[N+](=O)[O-])O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


